molecular formula C9H4ClF2NO3 B15204835 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride

2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride

Cat. No.: B15204835
M. Wt: 247.58 g/mol
InChI Key: GLCMYEYSTCLKFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-(Difluoromethoxy)benzo[d]oxazole with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-(Difluoromethoxy)benzo[d]oxazole in an appropriate solvent such as dichloromethane (CH2Cl2).
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Reflux the reaction mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Hydrolysis: The reaction can be performed under acidic or basic conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic acids: Formed by hydrolysis.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized molecules .

Properties

Molecular Formula

C9H4ClF2NO3

Molecular Weight

247.58 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-6-carbonyl chloride

InChI

InChI=1S/C9H4ClF2NO3/c10-7(14)4-1-2-5-6(3-4)15-9(13-5)16-8(11)12/h1-3,8H

InChI Key

GLCMYEYSTCLKFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(=N2)OC(F)F

Origin of Product

United States

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